Machilaminoside A
Description
Machilaminoside A is a naturally occurring glycoside isolated from the plant Machilus yaoshansis (a species within the Lauraceae family). It is characterized as an amorphous powder, a common physical state for complex glycosides due to their high molecular weight and structural heterogeneity . The compound’s name suggests the presence of a sugar moiety (indicated by the "-oside" suffix) linked to an aglycone core, which is likely derived from terpenoid or flavonoid precursors, common in plant-derived glycosides .
Properties
Molecular Formula |
C37H54N2O12 |
|---|---|
Molecular Weight |
718.8 g/mol |
IUPAC Name |
(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-17-[(1R)-1-hydroxy-1-[(4R)-4-(2-hydroxypropan-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidin-6-yl]ethyl]-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C37H54N2O12/c1-32(2)16-9-10-21-34(5)13-18(41)28(37(8,49)23-12-22(33(3,4)48)38-31(47)39-23)35(34,6)14-24(42)36(21,7)17(16)11-19(29(32)46)50-30-27(45)26(44)25(43)20(15-40)51-30/h9,11-12,17-18,20-22,25-28,30,40-41,43-45,48-49H,10,13-15H2,1-8H3,(H2,38,39,47)/t17-,18-,20-,21+,22-,25-,26+,27-,28+,30-,34+,35-,36+,37+/m1/s1 |
InChI Key |
RHULMIHUOWNXKM-QZWHHHJSSA-N |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)[C@](C)(C6=C[C@@H](NC(=O)N6)C(C)(C)O)O)O |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C6=CC(NC(=O)N6)C(C)(C)O)O)O)C)C |
Synonyms |
machilaminoside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Machilaminoside A, we compare it with two structurally and functionally related compounds: Machilaminoside B (a congener from the same plant) and Macralstonidine (an alkaloid from Alstonia macrophylla). Key differences and similarities are summarized in Table 1.
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Comparisons
Structural Similarities and Differences this compound vs. B: Both are glycosides from Machilus yaoshansis, suggesting shared biosynthetic pathways. Differences likely arise in sugar composition or aglycone structure, which could influence solubility and bioactivity . this compound vs. Macralstonidine: Macralstonidine belongs to the alkaloid class, characterized by nitrogen-containing rings. Unlike glycosides, alkaloids often exhibit pronounced toxicity and interact with neuronal or cardiovascular targets .
Functional Implications Glycosides vs. Alkaloids: Glycosides like this compound are generally less toxic than alkaloids such as Macralstonidine, which are known for their potent pharmacological effects (e.g., neurotoxicity) .
Research Findings and Critical Analysis
Structural Elucidation Challenges The amorphous nature of this compound complicates crystallization, limiting X-ray diffraction studies.
Biological Activity Predictions While this compound’s bioactivity remains uncharacterized, glycosides from related species often exhibit moderate antimicrobial or anti-inflammatory effects. In contrast, Macralstonidine’s crystalline form and alkaloid structure correlate with higher bioactivity but greater toxicity .
For instance, this compound and B may differ in sugar stereochemistry, leading to divergent receptor-binding affinities .
Recommendations for Future Studies Experimental Characterization: Prioritize HPLC purity analysis, spectroscopic profiling, and in vitro assays (e.g., IC50 determination) to validate this compound’s properties . Comparative Pharmacokinetics: Assess bioavailability and metabolic stability relative to Machilaminoside B and Macralstonidine.
Q & A
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